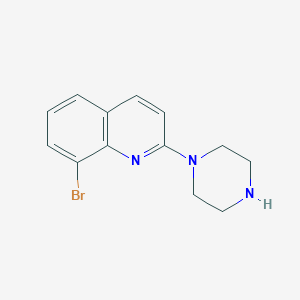

8-Bromo-2-(piperazin-1-yl)quinoline

Description

BenchChem offers high-quality 8-Bromo-2-(piperazin-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-(piperazin-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

348133-70-0 |

|---|---|

Molecular Formula |

C13H14BrN3 |

Molecular Weight |

292.17 g/mol |

IUPAC Name |

8-bromo-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |

InChI Key |

BSHYLYRHKLYWCF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to Piperazine-Substituted Quinoline Scaffolds: Synthesis, Bioactivity, and Future Directions in Drug Discovery

Abstract

The fusion of quinoline and piperazine moieties represents a powerful and validated strategy in modern medicinal chemistry, creating hybrid molecules with enhanced pharmacological profiles and broad therapeutic potential.[1][2] Quinoline, a privileged heterocyclic scaffold, is central to numerous pharmaceuticals, while the piperazine ring is a common motif that improves physicochemical properties like aqueous solubility and oral bioavailability.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds. We will explore efficient synthetic routes, delve into the structure-activity relationships (SAR) across key therapeutic areas—including oncology, infectious diseases, and neuroscience—and provide detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to design and develop novel piperazine-substituted quinoline drug candidates.

The Rationale for Quinoline-Piperazine Molecular Hybridization

The principle of molecular hybridization—integrating two or more pharmacophoric units into a single chemical entity—is a cornerstone of rational drug design.[1][6] The combination of the quinoline and piperazine scaffolds is particularly strategic for several reasons:

-

Broad Bioactivity: The quinoline nucleus is associated with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][8][9]

-

Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine ring can be ionized at physiological pH, which often enhances aqueous solubility and improves absorption, distribution, metabolism, and excretion (ADME) profiles.[4][10]

-

Tunable Structure: The piperazine ring serves as a versatile linker. Its secondary amine provides a straightforward attachment point for a wide array of substituents, allowing for fine-tuning of the molecule's properties to optimize target engagement and selectivity.[10][11]

-

Access to Novel Chemical Space: The combination creates novel three-dimensional structures capable of forming unique interactions with biological targets, potentially overcoming resistance mechanisms developed against existing drugs.[12]

This guide will systematically unpack how these advantages are realized through strategic chemical synthesis and molecular design.

Synthetic Strategies for Assembling the Scaffold

The construction of piperazine-substituted quinolines can be broadly approached via two primary strategies: late-stage piperazine introduction to a pre-formed quinoline core, or early-stage piperazine attachment to a precursor that is subsequently cyclized.

Strategy 1: Synthesis of the Quinoline Core followed by Piperazine Substitution

This is the most common approach, where a functionalized quinoline is first synthesized and then coupled with piperazine.

-

Quinoline Core Synthesis: Classical name reactions are employed to build the quinoline ring. The choice of method depends on the desired substitution pattern.

-

Skraup/Doebner-von Miller Synthesis: These methods react anilines with glycerol (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller) under strongly acidic conditions to produce the quinoline core.[13][14][15] They are robust but can be harsh.

-

Combes Synthesis: An aniline is reacted with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[13][15]

-

Gould-Jacobs Reaction: This versatile method reacts an aniline with a malonic acid derivative, followed by thermal cyclization and subsequent saponification/decarboxylation, typically yielding a 4-hydroxyquinoline (4-quinolone).[10][13] The resulting hydroxyl group can then be converted to a leaving group (e.g., chlorine).

-

-

Piperazine Installation: A leaving group, typically a halogen at the C4 or C2 position, is displaced by the piperazine nitrogen via a Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity is enhanced by electron-withdrawing groups on the quinoline ring.[1]

Caption: General workflow for late-stage piperazine installation.

Strategy 2: Early-Stage Piperazine Installation

In this alternative, the piperazine moiety is attached to a precursor, which is then used to construct the quinoline ring system. For example, a piperazine can be attached to a nitrophenethyl bromide; the nitro group is then reduced to an aniline, which undergoes a Gould-Jacobs reaction sequence to form the final quinolone.[10] This route can be advantageous when the conditions for piperazine substitution might interfere with other functional groups on a pre-formed quinoline.

Experimental Protocol: Synthesis of a 4-(Piperazin-1-yl)quinoline

This protocol is a representative example based on Strategy 1, a common and reliable method in the field.[1]

Step 1: Synthesis of 4-Hydroxyquinoline Intermediate (Gould-Jacobs Reaction)

-

To a stirred solution of aniline (1.0 eq) in a suitable solvent like diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture to 130-140 °C for 2 hours, allowing ethanol to distill off.

-

Increase the temperature to 250-260 °C and maintain for 30 minutes to effect thermal cyclization.

-

Cool the reaction mixture and add hexane to precipitate the crude 4-hydroxy-3-carbethoxyquinoline.

-

Filter the solid, wash with hexane, and dry.

-

Reflux the solid in a 10% aqueous sodium hydroxide solution until the solid dissolves completely (saponification).

-

Cool the solution and acidify with acetic acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Heat this intermediate above its melting point (typically ~270 °C) until gas evolution (decarboxylation) ceases to yield the 4-hydroxyquinoline.

Step 2: Chlorination of the 4-Hydroxyquinoline

-

In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the 4-hydroxyquinoline from Step 1.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours. Monitor reaction completion by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a saturated sodium bicarbonate solution or ammonium hydroxide.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloroquinoline.

Step 3: Nucleophilic Substitution with Piperazine

-

Dissolve the 4-chloroquinoline (1.0 eq) in a solvent such as acetonitrile or ethanol.

-

Add N-Boc-piperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Reflux the mixture for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the base, and concentrate the filtrate. Purify the residue by column chromatography to yield the Boc-protected product.

-

Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

-

Stir at room temperature for 2-4 hours to remove the Boc protecting group.

-

Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the final 4-(piperazin-1-yl)quinoline salt.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true power of the quinoline-piperazine scaffold lies in its broad applicability across multiple disease areas. The SAR often reveals subtle structural changes that can dramatically shift therapeutic activity.

Anticancer Activity

Quinoline-piperazine hybrids have emerged as potent anticancer agents, targeting various hallmarks of cancer.[16][17][18] Many act as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), or as topoisomerase inhibitors.[12][19]

-

Mechanism of Action: Inhibition of receptor tyrosine kinases like EGFR blocks downstream signaling pathways responsible for cell proliferation and survival. Other derivatives induce apoptosis or arrest the cell cycle.[6][19]

-

Structure-Activity Relationship:

-

Quinoline Core: Substitutions at the C6 and C7 positions with electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) often enhance activity.[7]

-

Piperazine Linker: The piperazine is typically attached at the C4 position of the quinoline.[1][20]

-

Terminal Group: The nature of the substituent on the second piperazine nitrogen is critical. Large aromatic or benzoyl groups frequently lead to high potency, as they can form key interactions within the ATP-binding pocket of kinases.[1][12]

-

Caption: Key SAR points for anticancer quinoline-piperazines.

Table 1: Representative Anticancer Activity of Piperazine-Substituted Quinolines

| Compound ID | Quinoline Substitution | Terminal Piperazine Group | Target Cell Line | IC₅₀ (µM) | Reference |

| QQ1 | Quinolinequinone | 4-methylphenyl | ACHN (Renal) | 1.5 | [6] |

| 6a | 6-chloro | 4-nitrophenyl-thiazole | MDA-MB-231 (Breast) | 1.415 | [12] |

| 8i | 3-thiazolone | 4-chlorophenyl | MCF-7 (Breast) | Not specified (High affinity) | [19] |

| 8aj | 4(1H)-quinolone | 4-fluorophenyl | P. falciparum W2 | 0.0045 (EC₅₀) | [10] |

Antimicrobial and Antituberculosis Activity

This class of compounds builds on the legacy of fluoroquinolone antibiotics. The piperazine ring at the C7 position is a well-established feature for conferring broad-spectrum antibacterial activity.[11][21][22]

-

Mechanism of Action: The primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[23][24] Some novel derivatives also show activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis by inhibiting ATP synthase.[21]

-

Structure-Activity Relationship:

-

A fluorine atom at the C6 position is crucial for potent, broad-spectrum activity.[11]

-

The piperazine ring at C7 enhances uptake into Gram-negative bacteria.

-

Substitutions on the piperazine ring can modulate potency and spectrum. For example, coupling with sulfonamides has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria, as well as TB strains.[21]

-

Table 2: Representative Antimicrobial Activity (MIC, µg/mL)

| Compound ID | Quinoline Substitution | Key Feature | S. aureus | M. catarrhalis | M. tuberculosis H37Rv | Reference |

| 10g | 4,6-dimethoxy | 2-fluorobenzenesulfonamide | 0.03 | 0.06 | 0.07 (µM) | [21] |

| 11e | 6-fluoro-4-methoxy | 2-fluorobenzenesulfonamide | >64 | 0.03 | 1.1 (µM) | [21] |

| 5d | 5-chloro-8-hydroxy | Quinolone hybrid | 0.125 | Not Tested | Not Tested | [23] |

Antimalarial Activity

Quinolines, like chloroquine, are historic antimalarial drugs. Modern hybrids with piperazine aim to overcome widespread resistance.[10]

-

Mechanism of Action: These compounds can target the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, disrupting energy production.[10]

-

Structure-Activity Relationship: The linker length between the quinoline core and the piperazine moiety is a key determinant of activity. A direct attachment or a single methylene spacer often results in higher potency than a longer ethylene linker.[10] N-aryl or N-benzyl substitutions on the piperazine are generally favorable.[10]

Central Nervous System (CNS) Activity

The versatility of the scaffold allows for the design of CNS-active agents by modulating properties like lipophilicity and pKa to ensure blood-brain barrier permeability.[25]

-

Targets and Applications: Derivatives have been developed as fatty acid amide hydrolase (FAAH) inhibitors (for pain and inflammation), tau prion inhibitors for neurodegenerative diseases like Alzheimer's, and general CNS depressants.[21][25][26][27]

-

Structure-Activity Relationship: Reducing the pKa of the quinoline or isoquinoline core via electron-withdrawing groups can improve brain penetration by reducing recognition by efflux transporters.[25]

Standard Biological Evaluation Protocols

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the antiproliferative effect of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: A typical workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The quinoline-piperazine scaffold is a testament to the power of molecular hybridization in drug discovery. Its structural versatility and proven success across diverse therapeutic areas ensure its continued relevance. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.

-

Overcoming Resistance: Systematically exploring novel substitution patterns to create compounds active against drug-resistant bacterial, fungal, and cancer cell lines.[28]

-

Targeted Delivery: Conjugating these scaffolds to targeting moieties to improve selective delivery to diseased tissues and reduce off-target toxicity.

References

-

Jadhav, M. M., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]

-

Farah, F., et al. (2020). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Infectious Diseases. Available at: [Link]

-

Hassan, A., et al. (2024). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. In Silico Pharmacology. Available at: [Link]

-

Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Sabatino, M., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Available at: [Link]

-

Demirayak, S., et al. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Journal of Molecular Structure. Available at: [Link]

-

Yilmaz, A. M., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of iNOS, COX-2, and proinflammatory cytokines. Toxin Reviews. Available at: [Link]

-

Bingul, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. Available at: [Link]

-

N/A. (N/A). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone. International Journal of Drug Design and Discovery. Available at: [Link]

-

Gholamzadeh, M., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. New Journal of Chemistry. Available at: [Link]

-

Fu, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

-

Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

da Silva, F. de C., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

-

Kaur, M., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Le, T. H. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Hassan, A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances. Available at: [Link]

-

Kandil, S., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sabatino, M., et al. (2024). Chemical structure of several anticancer 4-piperazinylquinoline hybrids... ResearchGate. Available at: [Link]

-

Popa, C. V., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available at: [Link]

-

Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, H., et al. (2025). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry. Available at: [Link]

-

Lee, J., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Sathi, G., et al. (1983). New Quinolines as Potential CNS Agents. Archiv der Pharmazie. Available at: [Link]

-

Shaquiquzzaman, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

-

Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]

-

Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal. Available at: [Link]

-

Jannuzzi, A. T., et al. (2023). Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

-

Kumar, B., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Amuhaya, E. K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

-

Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available at: [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. Available at: [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

N/A. (N/A). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 10. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel quinolinyl-thiazole hybrid candidates bearing N -methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06350G [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. iipseries.org [iipseries.org]

- 16. connectjournals.com [connectjournals.com]

- 17. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. escholarship.org [escholarship.org]

- 26. New Quinolines as Potential CNS Agents | Scilit [scilit.com]

- 27. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Redirecting [linkinghub.elsevier.com]

8-bromo-2-substituted quinoline derivatives literature review

An In-depth Technical Guide to the Synthesis, Applications, and Mechanistic Insights of 8-Bromo-2-Substituted Quinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The strategic introduction of specific substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide focuses on a particularly compelling class: 8-bromo-2-substituted quinoline derivatives. The presence of a bromine atom at the C-8 position not only influences the electronic and steric profile of the molecule but also serves as a versatile synthetic handle for further functionalization through modern cross-coupling reactions.[2][3] Concurrently, modifications at the C-2 position have been shown to be a highly effective strategy for modulating biological activity, particularly in the development of anticancer and antimicrobial agents.[4][5] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core synthetic strategies, in-depth mechanistic insights into their biological activity, structure-activity relationships (SAR), and key experimental protocols.

The Strategic Importance of the 8-Bromo-2-Substituted Quinoline Scaffold

The quinoline ring system is a recurring motif in a wide array of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents.[1][6][7] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal foundation for drug design.

The focus on the 8-bromo-2-substituted scaffold is driven by two key strategic advantages:

-

The C-8 Bromo Substituent: This halogen atom significantly enhances the reactivity of the quinoline core, making it an essential intermediate for creating diverse molecular architectures.[8] It serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of a wide range of aryl and heteroaryl groups to build molecular complexity.[2][3] This synthetic flexibility is crucial for exploring chemical space during lead optimization.

-

The C-2 Position for Bioactivity Modulation: The C-2 position of the quinoline ring is a critical site for influencing biological activity. Substitutions at this position can directly impact interactions with biological targets. As this guide will detail, the introduction of various moieties, particularly substituted aryl groups, at the C-2 position has yielded compounds with potent anticancer and antimicrobial properties.[4][9]

Core Synthetic Strategies

The construction of 8-bromo-2-substituted quinolines can be approached in a modular fashion. The primary strategies involve either the initial synthesis of an 8-bromoquinoline core followed by functionalization at the C-2 position, or the construction of the quinoline ring from a pre-functionalized bromo-aniline precursor.

Synthesis of the 8-Bromoquinoline Core

A common and effective method for synthesizing the 8-bromoquinoline starting material is the Skraup-Doebner-von Miller reaction or similar cyclization methods starting from 2-bromoaniline.

Workflow: Synthesis of 8-Bromoquinoline from 2-Bromoaniline

Caption: General workflow for the synthesis of the 8-bromoquinoline core.

Introducing Substituents at the C-2 Position

With the 8-bromoquinoline core in hand, the C-2 position becomes a target for introducing diverse substituents. Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for this transformation, offering high yields and broad functional group tolerance. The Suzuki-Miyaura coupling is particularly powerful for creating C-C bonds.

This typically requires a precursor like 8-bromo-2-chloroquinoline. The 2-chloro group can be installed from a corresponding 2-hydroxyquinoline (a quinolone) using a chlorinating agent like phosphorus oxychloride (POCl₃). The 2-chloro atom is then readily displaced in cross-coupling reactions.

Diagram: Suzuki-Miyaura Coupling for C-2 Arylation

Caption: Palladium-catalyzed Suzuki-Miyaura coupling to install aryl groups at the C-2 position.

Medicinal Chemistry Applications

8-Bromo-2-substituted quinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity: Topoisomerase I Inhibition

DNA topoisomerase I (Top1) is a vital nuclear enzyme that relaxes supercoiled DNA, an essential step for DNA replication and transcription. It is a clinically validated target for cancer therapy.[8] Certain quinoline derivatives function as Top1 "poisons." Unlike catalytic inhibitors, which block the enzyme's active site, poisons trap the transient "cleavage complex" formed between Top1 and DNA.[10][11] This stabilization of the single-strand break prevents DNA religation. When a replication fork collides with this trapped complex, it leads to the formation of a permanent, cytotoxic double-strand break, ultimately triggering apoptosis in cancer cells.[11]

Several studies have shown that 5,7-dibromo-8-hydroxyquinoline can inhibit human DNA topoisomerase I.[9] This mechanism is a key contributor to the observed antiproliferative activity of bromoquinoline derivatives against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma).[9]

Mechanism: Topoisomerase I Poisoning by Quinoline Derivatives

Caption: Mechanism of Topoisomerase I poisoning by quinoline derivatives.

Antimicrobial Activity: DNA Gyrase and Topoisomerase IV Inhibition

The antimicrobial action of quinoline derivatives, particularly the well-known fluoroquinolones, is primarily due to the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, repair, and recombination, and they are absent in eukaryotes, making them excellent selective targets.

-

DNA Gyrase introduces negative supercoils into bacterial DNA, a process crucial for initiating replication.

-

Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes by quinoline compounds leads to a rapid bactericidal effect. Studies on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV, explaining their potent activity against a range of bacteria, including methicillin-resistant S. aureus (MRSA).[1][12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the substitution pattern. Analysis of published data reveals key trends for enhancing cytotoxicity. Modifications at the C-2 and other positions on the quinoline ring significantly influence the compound's efficacy against various cancer cell lines.

| Compound Type / Substitution | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference |

| 2-Arylquinolines | ||||

| 2-Phenyl-6-bromoquinoline | HeLa (Cervical) | 18.52 | The 2-aryl group is critical for activity. | [9] |

| 2-Phenyl-6-bromoquinoline | PC3 (Prostate) | 39.54 | Activity varies significantly between cell lines. | [9] |

| 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | HeLa (Cervical) | 8.3 | Adding a methylenedioxy group to the 2-phenyl ring enhances potency. This highlights the importance of the substituent on the 2-aryl moiety. | [9] |

| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | Demonstrates good activity with high selectivity over non-tumor cells. | [9] |

| 8-Hydroxyquinolines | ||||

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | ~7.8 (2.4 µg/mL) | Dihalogenation combined with the 8-hydroxy group leads to potent activity. This compound also inhibits Topoisomerase I. | [9] |

| 7-Bromo-8-hydroxyquinoline | HT29 (Colon) | ~25.2 (6.7 µg/mL) | Monobromination results in lower potency compared to the dibromo analog, indicating a positive correlation between bromination and cytotoxicity. | [14] |

Note: IC₅₀ values are converted from µg/mL where necessary for comparison, assuming an average molecular weight. Exact values can vary based on assay conditions.

Key SAR Takeaways:

-

C-2 Position: The presence of a substituted aryl group at the C-2 position is a strong determinant of anticancer activity.[4][9]

-

C-6/C-8 Halogenation: Bromine substitution on the benzo ring of the quinoline, particularly at positions 6 or 8 (and 5/7), consistently enhances cytotoxic potency.[9]

-

Lipophilicity: A positive correlation is often observed between the lipophilicity of 2-arylquinoline derivatives and their cytotoxic effects, suggesting that membrane permeability is an important factor.[9]

Key Experimental Protocols

The following protocols are provided as practical, field-proven methodologies for the synthesis and evaluation of 8-bromo-2-substituted quinoline derivatives.

Protocol: Synthesis of 8-Bromo-2-aryl-quinoline via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling on halo-quinolines.[6][15]

Objective: To synthesize an 8-bromo-2-arylquinoline from 8-bromo-2-chloroquinoline and an appropriate arylboronic acid.

Materials:

-

8-Bromo-2-chloroquinoline (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Acetonitrile (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 8-bromo-2-chloroquinoline (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).

-

Add degassed acetonitrile and degassed water in a 3:1 ratio (e.g., 3 mL MeCN, 1 mL H₂O).

-

Stir the reaction mixture vigorously at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-12 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding ethyl acetate (e.g., 5 mL) and water (e.g., 5 mL).

-

Separate the organic layer. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 8-bromo-2-arylquinoline.

-

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data with expected values.[15]

Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the in vitro cytotoxic activity of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a synthesized quinoline derivative.

Materials:

-

Human cancer cell line (e.g., HeLa, HT29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The 8-bromo-2-substituted quinoline scaffold represents a highly promising and synthetically versatile platform for the development of novel therapeutics. The bromine at the C-8 position provides a reliable handle for diversification via modern synthetic methods, while the C-2 position is a key locus for tuning biological activity. The established mechanisms of action, primarily the inhibition of essential topoisomerase enzymes, provide a solid rationale for their potent anticancer and antimicrobial effects.

Future research in this area should focus on:

-

Exploring Diverse C-2 Substitutions: While aryl groups have shown great promise, the synthesis and evaluation of derivatives with other functionalities (e.g., alkyl, amino, alkoxy groups) could uncover novel SARs.

-

Mechanism Deconvolution: For lead compounds, further studies to elucidate resistance mechanisms and identify potential off-target effects are crucial for clinical translation.

-

Improving Pharmacokinetic Properties: Efforts to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent lead compounds will be essential to advance them from in vitro hits to in vivo candidates.

The continued exploration of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of its chemical and biological properties, holds great promise for the discovery of next-generation therapeutic agents.

References

-

A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PMC. Available at: [Link]

-

Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. PubMed. Available at: [Link]

-

Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available at: [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS. Available at: [Link]

- WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. Available at: [Link]

- CN104592109A - Method for preparing 8-bromoquinoline derivative. Google Patents.

-

Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Žurnal organìčnoï ta farmacetičnoï hìmìï. Available at: [Link]

-

Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. PubMed. Available at: [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

-

Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. Available at: [Link]

-

Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. addi.ehu.es [addi.ehu.es]

- 15. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

8-Bromoquinoline: The "Peri-Steric" Scaffold for Heterocyclic Synthesis

[1]

Executive Summary

8-Bromoquinoline [CAS: 16567-18-3] represents a privileged yet challenging building block in heterocyclic chemistry.[1] Unlike its C2, C3, or C6 analogues, the C8 position sits in the "peri" relationship to the quinoline nitrogen.[1] This proximity creates a unique electronic and steric environment: the nitrogen lone pair can poison metal catalysts, while the steric bulk hinders oxidative addition. However, this same geometry makes 8-bromoquinoline indispensable for synthesizing bidentate ligands (e.g., 8-hydroxyquinoline derivatives), ambiphilic Lewis acid/base pairs, and metallo-pharmaceuticals.[1]

This guide details the reliable synthesis of this building block, navigates its recalcitrant cross-coupling landscape, and outlines its application in high-value molecular architectures.[1][2]

Part 1: Structural Utility & Electronic Profile

The reactivity of 8-bromoquinoline is defined by the N1-C8 peri-interaction .

-

Electronic Deactivation: The inductive withdrawal of the adjacent nitrogen makes the C8-Br bond stronger and less prone to oxidative addition compared to C3-Br or C6-Br.

-

Chelation Potential: Post-functionalization, the C8 position allows for the formation of 5-membered chelate rings with the N1 nitrogen. This is the structural basis for 8-hydroxyquinoline (8-HQ) metal chelators.[1]

-

Catalyst Poisoning: In Pd-catalyzed couplings, the quinoline nitrogen can displace phosphine ligands, forming unreactive Pd-complexes.[1] This necessitates the use of bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) to enforce reductive elimination.[1]

Part 2: Synthesis of the Building Block

Critique of Methods: Direct bromination of quinoline is not recommended for high-purity applications. Electrophilic bromination favors the C3 position (under neutral conditions) or a mixture of C5/C8 (under acidic conditions), requiring tedious chromatographic separation.

The Gold Standard: Sandmeyer Reaction The most reliable route to isomerically pure 8-bromoquinoline is the Sandmeyer reaction starting from commercially available 8-aminoquinoline.[1]

Protocol: Sandmeyer Synthesis of 8-Bromoquinoline

Target Scale: 10 mmol | Expected Yield: 75-85%[1]

Reagents:

-

8-Aminoquinoline (1.44 g, 10 mmol)[1]

-

HBr (48% aq., 10 mL)[1]

-

NaNO₂ (0.76 g, 11 mmol) in H₂O (3 mL)[1]

-

CuBr (1.5 g, 10.5 mmol) in HBr (48%, 5 mL)[1]

Step-by-Step Methodology:

-

Salt Formation: In a 50 mL 3-neck flask, dissolve 8-aminoquinoline in 10 mL of 48% HBr. Cool the mixture to -5°C using an acetone/ice bath. The amine hydrobromide salt may precipitate; ensure efficient stirring.

-

Diazotization: Dropwise add the NaNO₂ solution over 15 minutes. Critical: Maintain internal temperature < 0°C. Exceeding this causes phenol byproduct formation. Stir for 20 mins at 0°C.

-

Sandmeyer Displacement: Transfer the cold diazonium solution via cannula into a separate flask containing the CuBr/HBr solution heated to 60°C. Caution: Vigorous evolution of N₂ gas will occur.

-

Workup: Once gas evolution ceases (approx. 30 mins), cool to RT and neutralize with 5M NaOH (keep pH < 10 to avoid ring degradation). Extract with CH₂Cl₂ (3 x 20 mL).

-

Purification: Dry organics over MgSO₄. Pass through a short silica plug (Hexanes/EtOAc 9:1) to remove copper salts.

Workflow Visualization

Caption: Sandmeyer synthesis workflow ensuring regiospecific halogenation at C8.

Part 3: The Cross-Coupling Landscape

Coupling at C8 is sterically demanding. Standard ligands (PPh₃) often fail. Success requires Buchwald Precatalysts or SPhos/XPhos systems which create a "pocket" for the Pd center, preventing N-coordination from the quinoline substrate.[1]

Comparative Ligand Efficiency (Suzuki-Miyaura)

Reaction Conditions: 1.0 eq 8-Bromoquinoline, 1.2 eq Ph-B(OH)₂, 2 mol% Pd source, Base, Toluene, 100°C, 12h.[1]

| Ligand Class | Catalyst System | Base | Yield (%) | Mechanistic Insight |

| Standard | Pd(PPh₃)₄ | Na₂CO₃ | < 20% | N-poisoning of Pd; oxidative addition is slow.[1] |

| Bidentate | Pd(dppf)Cl₂ | K₃PO₄ | 45-60% | Bite angle improves stability, but steric bulk still hinders.[1] |

| Biaryl Phosphine | Pd(OAc)₂ + SPhos | K₃PO₄ | 92% | Recommended. SPhos facilitates oxidative addition via LP effect. |

| Precatalyst | XPhos Pd G3 | K₂CO₃ | 88% | Fast activation; excellent for heteroaryl boronic acids. |

Protocol: Sterically Hindered Suzuki Coupling

Objective: Coupling 8-bromoquinoline with 2-methoxyphenylboronic acid (ortho-ortho hindrance).

-

Charge: In a glovebox or under Ar, combine 8-bromoquinoline (1.0 eq), Boronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Solvent: Add degassed Toluene:Water (10:1). The water is crucial for the boronate activation cycle.

-

Base: Add K₃PO₄ (2.0 eq).

-

Cycle: Heat to 100°C for 16 hours.

-

Note: If the reaction stalls, add 1 mol% additional catalyst. The peri-nitrogen can slowly degrade the active species.

Divergent Reactivity Map

8-Bromoquinoline is not limited to Suzuki coupling.[1] It is a gateway to lithiated species and amination products.

Caption: Divergent synthesis pathways from the 8-bromoquinoline scaffold.[1]

Part 4: Advanced Applications

Ambiphilic Lewis Pairs

8-Bromoquinoline is the precursor to 8-(dimesitylboryl)quinoline .[1] By lithiating the C8-Br bond (n-BuLi, -78°C) and quenching with Mes₂BF, researchers create a molecule with a Lewis basic nitrogen and a Lewis acidic boron in close proximity.[1] These "frustrated" or cooperative pairs are vital for activating small molecules like H₂ or CO₂.

Medicinal Chemistry: The "Privileged" Chelate

While 8-hydroxyquinoline (8-HQ) is the classic chelator, 8-bromoquinoline allows for the synthesis of 8-aminoquinoline derivatives , which serve as potent directing groups for C-H activation of the C5 position.[1]

-

Mechanism: The 8-aminoquinoline (installed via Buchwald coupling of 8-bromoquinoline) coordinates Pd(II), directing it to the C5-H bond for functionalization, a technique pioneered by Daugulis.[1]

References

-

Sandmeyer Reaction Mechanism & Scope

- Title: The Sandmeyer Reaction: A Guide to the Synthesis of Aryl Halides.

- Source: Wikipedia / Organic Chemistry Portal.

-

URL:[Link]

-

Buchwald-Hartwig Amination Conditions

-

Suzuki Coupling Optimization for Heterocycles

- Title: Optimization of the Suzuki cross-coupling reaction.

- Source: ResearchG

-

URL:[Link]

-

Ambiphilic Quinoline Boranes

- Title: Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species.

- Source: USD RED.

-

URL:[Link]

-

Medicinal Chemistry Applications

Advanced Technical Guide: CAS Identification & Synthesis of 8-Bromo-2-(piperazin-1-yl)quinoline Isomers

The following technical guide details the identification, search strategy, and synthesis validation for 8-Bromo-2-(piperazin-1-yl)quinoline and its positional isomers.

Executive Summary

Target Molecule: 8-Bromo-2-(piperazin-1-yl)quinoline

Chemical Formula: C

In medicinal chemistry, the quinoline scaffold is a privileged structure. However, the specific regioisomer 8-Bromo-2-(piperazin-1-yl)quinoline is frequently absent from standard public databases (PubChem, ChemSpider) because it is often a custom synthesis target rather than a commoditized reagent. This guide provides the verified CAS numbers for its commercially available isomers, the CAS numbers for the critical precursors required to synthesize the target, and a validated workflow for confirming its identity.

The Isomer Landscape: Verified CAS Data

The primary challenge in sourcing this compound is distinguishing it from its positional isomers (where the bromine or piperazine is attached at different carbons). The table below aggregates verified CAS numbers for the target's closest structural relatives.

Table 1: Positional Isomers & Precursors

| Compound Name | Structure Type | CAS Number | Availability Status |

| 6-Bromo-2-(piperazin-1-yl)quinoline | Isomer (6-Br) | 124782-95-2 | Commercial (High) |

| 7-Bromo-4-(piperazin-1-yl)quinoline | Isomer (7-Br, 4-Pip) | 927800-44-0 | Commercial (Med) |

| 8-Bromo-4-(piperazin-1-yl)quinoline | Isomer (8-Br, 4-Pip) | 27566-54-7 * | Rare / Verify Batch |

| 8-Bromo-2-chloroquinoline | Precursor | 163485-86-7 | Essential for Synthesis |

| 8-Bromo-2-(piperazin-1-yl)quinoline | Target | Not Assigned | Synthesis Required |

*Note: CAS 27566-54-7 is occasionally linked to the 8-bromo-4-piperazinyl isomer in aggregate databases but requires analytical verification (H-NMR) before use in sensitive assays.

Structural Logic & Search Strategy

When standard text searches fail, a substructure search strategy is required. The diagram below illustrates the structural relationship between the commercially available precursors and the final target.

Visualization: Isomer & Synthesis Relationships

Figure 1: Structural relationship map linking the elusive target to available precursors and known isomers.

Synthesis & Identification Protocol

Since the exact CAS for the 8-bromo-2-piperazinyl isomer is not widely indexed, the most reliable acquisition method is a one-step synthesis.

A. Synthesis Workflow (SnAr)

Reaction: Nucleophilic aromatic substitution of 8-Bromo-2-chloroquinoline with excess piperazine.

-

Starting Material: 8-Bromo-2-chloroquinoline (CAS: 163485-86-7 or 74965-31-4).

-

Reagent: Piperazine (anhydrous, 3-5 equivalents to prevent bis-substitution).

-

Conditions: Reflux in n-butanol or DMF at 110°C for 4-12 hours.

-

Workup: Evaporate solvent, partition between DCM/Water, wash organic layer with brine, dry over Na

SO

B. Analytical Validation (Self-Validating System)

To confirm you have the 8-bromo isomer and not a rearranged product, verify these NMR signals:

-

Proton H-3 & H-4: Look for two doublets (J ~9 Hz) characteristic of the quinoline C2-C3-C4 system.

-

Proton H-5, H-6, H-7: The 8-bromo substitution pattern creates a distinctive splitting pattern (typically two doublets and a triplet) in the aromatic region (7.0 - 8.0 ppm).

-

Piperazine: A singlet or two triplets at 3.0 - 3.8 ppm integrating for 8 protons.

Visualization: Search & Decision Workflow

Figure 2: Decision tree for sourcing the target molecule, prioritizing synthesis when commercial stock is unavailable.

References

-

Sigma-Aldrich. 8-Bromo-2-chloroquinoline Product Sheet. Accessed 2024.[1]

-

Ambeed. 8-Bromo-2-chloroquinoline CAS 163485-86-7.[2][3][4][5] Accessed 2024.[1]

-

J&W Pharmlab. 6-Bromo-2-piperazin-1-yl-quinoline CAS 124782-95-2. Accessed 2024.[1]

-

ChemSrc. 8-Bromo-2-phenyl-4-(piperazin-1-yl)quinoline hydrochloride CAS 1333257-37-6. Accessed 2024.[1]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 8-Bromo-2-(piperazin-1-yl)quinoline

Abstract & Utility

This application note details the optimized protocol for synthesizing 8-Bromo-2-(piperazin-1-yl)quinoline from 2-chloro-8-bromoquinoline . This transformation utilizes a Nucleophilic Aromatic Substitution (

Significance: The resulting scaffold is a "privileged structure" in medicinal chemistry.[1][2]

-

Bifunctionality: The piperazine moiety acts as a solubility-enhancing polar group and a linker for further derivatization (e.g., amides, sulfonamides).

-

Synthetic Handle: The preserved 8-bromo group serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex libraries for kinase inhibitors, GPCR ligands, and anti-infectives.

Scientific Foundation & Mechanism

Regioselectivity (The "Why")

The success of this protocol hinges on the differential reactivity of the halogen substituents on the quinoline ring.

-

C2-Position (Activated): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C2 and C4 positions highly electrophilic. The C2-Cl bond is activated for

because the intermediate Meisenheimer complex is stabilized by the negative charge residing on the electronegative nitrogen. -

C8-Position (Deactivated/Stable): The C8-Br bond is on the carbocyclic ring, which is significantly less electron-deficient than the heterocyclic ring. Furthermore, it lacks the direct conjugation to the nitrogen required to stabilize the anionic intermediate of

. Therefore, under thermal conditions without metal catalysts, the C8-Br remains inert.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism. Piperazine, acting as the nucleophile, attacks the C2 position.

Figure 1: Mechanistic pathway of the regioselective

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| 2-Chloro-8-bromoquinoline | 242.50 | 1.0 | Substrate |

| Piperazine (Anhydrous) | 86.14 | 4.0 - 5.0 | Nucleophile / Base |

| n-Butanol | 74.12 | Solvent | High-boiling polar protic solvent |

| Dichloromethane (DCM) | 84.93 | Workup | Extraction solvent |

| 1M HCl / 1M NaOH | - | Workup | pH adjustment for purification |

Note on Stoichiometry: A large excess of piperazine (4-5 equiv) is critical. It serves two purposes:

-

Scavenger: It acts as a base to neutralize the HCl generated.

-

Prevention of Dimerization: It statistically favors the formation of the mono-substituted product over the "bis" product (where one piperazine links two quinoline rings).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-chloro-8-bromoquinoline (1.0 g, 4.12 mmol).

-

Add Piperazine (1.77 g, 20.6 mmol, 5.0 equiv).

-

Add n-Butanol (10-15 mL). Note: DMF (dimethylformamide) can be used as an alternative solvent (heat to 100°C), but n-Butanol is easier to remove and greener.

Step 2: Reaction Execution

-

Place the flask in an oil bath pre-heated to 110°C .

-

Stir vigorously at reflux. The solid starting materials should dissolve, turning the solution yellow/orange.

-

Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS after 3 hours.

-

Target: Disappearance of starting material (

) and appearance of a polar spot ( -

Typical Time: 4 to 12 hours depending on scale and agitation.

-

Step 3: Workup (Acid-Base Purification Strategy)

This strategy avoids column chromatography for most applications by exploiting the basicity of the piperazine product.

-

Evaporation: Remove n-Butanol under reduced pressure (rotary evaporator) to obtain a crude solid/oil.

-

Initial Wash: Dissolve the residue in DCM (50 mL) and wash with Water (3 x 30 mL) .

-

Purpose: Removes the excess unreacted piperazine (highly water-soluble).

-

-

Acid Extraction (Critical Purification Step):

-

Extract the organic layer with 1M HCl (2 x 30 mL) .

-

Chemistry: The product (basic amine) protonates and moves to the aqueous layer. Non-basic impurities (unreacted quinoline, bis-products) remain in the DCM layer.

-

Action: Keep the Aqueous Acidic Layer . Discard the DCM layer (or save for recovery).

-

-

Basification & Recovery:

-

Cool the acidic aqueous layer in an ice bath.[2]

-

Slowly add 2M NaOH until pH > 12 (check with pH paper). The product will precipitate or oil out.

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

-

-

Final Drying:

-

Combine DCM extracts.

-

Dry over anhydrous

. -

Filter and concentrate in vacuo to yield the product as a pale yellow/off-white solid.

-

Figure 2: Acid-Base Extraction Workflow for purification without chromatography.

Characterization Data (Expected)

| Technique | Signal / Value | Assignment |

| Appearance | Pale yellow solid | - |

| Yield | 75 - 85% | Typical isolated yield |

| MS (ESI+) | m/z = 292.0 / 294.0 | [M+H]+ (Br isotope pattern 1:1) |

| 1H NMR (CDCl3) | C4-H (Quinoline) | |

| C5-H | ||

| C7-H | ||

| C6-H | ||

| C3-H (Upfield due to amino group) | ||

| Piperazine | ||

| Piperazine | ||

| NH (Exchangeable) |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction | Increase temp to 120°C or reaction time. Ensure Piperazine is anhydrous. |

| Bis-Adduct Formation | Piperazine concentration too low | Ensure at least 4.0 equivalents of piperazine are used. |

| Product in Aqueous Layer | pH not basic enough during recovery | Ensure pH > 12 before final extraction. Piperazine is a strong base; the product requires high pH to deprotonate. |

| Emulsion during Workup | Amphiphilic nature of product | Add brine to the aqueous layer; filter through Celite if solids are present. |

Safety & Handling

-

2-Chloro-8-bromoquinoline: Irritant.[5] Potential skin sensitizer. Handle in a fume hood.

-

Piperazine: Corrosive solid. Causes respiratory sensitization. Wear a dust mask/respirator when weighing.

-

Waste Disposal: Aqueous layers from the workup contain piperazine and should be treated as basic organic waste.

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Retrieved from

-

Organic Chemistry Portal. Synthesis of Quinolines and Nucleophilic Substitution. Retrieved from

-

National Institutes of Health (PMC). Highly Brominated Quinolines: Synthesis and Characterization. Retrieved from

-

Sigma-Aldrich. Product Specification: 8-Bromo-2-chloroquinoline. Retrieved from

-

Maji, A., et al. "A simple, phosphine-free, and inexpensive catalytic system...".[7] J. Org.[5][7] Chem., 2022.[7][8] (General reference for amine coupling on heterocycles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. jddtonline.info [jddtonline.info]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Haloquinolines with Piperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The quinoline scaffold and the piperazine ring are ubiquitous pharmacophores in modern drug discovery, frequently appearing in antimalarials, kinase inhibitors, and serotonergic agents[1]. A classic example is the synthesis of Quipazine (2-(piperazin-1-yl)quinoline), a 5-HT receptor agonist, which is synthesized by coupling 2-chloroquinoline with piperazine[2].

The most robust method to forge the C–N bond between these two moieties is via a Nucleophilic Aromatic Substitution (SNAr) .

The SNAr Causality

Unlike unactivated benzene rings, 2-haloquinolines are highly primed for SNAr. The endocyclic nitrogen atom of the quinoline ring acts as a powerful electron-withdrawing group via resonance and inductive effects.

-

Nucleophilic Attack: The secondary amine of piperazine attacks the electrophilic C2 carbon of the quinoline ring.

-

Meisenheimer Complex: This attack forms a negatively charged, tetrahedral intermediate (Meisenheimer complex). The adjacent endocyclic nitrogen stabilizes this intermediate by accommodating the negative charge[3].

-

Elimination: The halide leaving group is expelled, restoring aromaticity and yielding the 2-(piperazin-1-yl)quinoline product.

SNAr mechanism: Nucleophilic attack, Meisenheimer complex formation, and chloride elimination.

Strategic Considerations: Preventing Over-Alkylation

Because piperazine is a symmetrical diamine, it possesses two identical secondary amine nucleophiles. A direct reaction with 2-chloroquinoline often leads to the formation of the undesired bis-alkylated byproduct, N,N'-bis(2-quinolyl)piperazine.

To ensure a self-validating and high-yielding protocol, chemists must employ one of two strategies:

-

Strategy A (Statistical Control): Use a massive excess of unprotected piperazine (5 to 10 equivalents). The excess statistically outcompetes the mono-alkylated product for the remaining 2-chloroquinoline.

-

Strategy B (Protecting Group Control - Recommended): Use 1-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group masks one nitrogen, completely preventing bis-alkylation. The Boc group is subsequently removed using trifluoroacetic acid (TFA) or HCl. This is the industry standard for maintaining high purity.

Optimization of Reaction Conditions

The choice of solvent and base dictates the success of the SNAr reaction.

-

Solvent: Polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMF are mandatory. They solvate the transition state and the leaving group without hydrogen-bonding to the nucleophile (which would dampen its reactivity)[4].

-

Base: While excess piperazine can act as its own base, adding DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile[5].

-

Energy Source: Microwave (MW) irradiation accelerates the reaction from 12–24 hours (thermal) down to 30–60 minutes by superheating the polar solvent matrix[3].

Table 1: Optimization of SNAr Conditions for 2-Chloroquinoline

| Entry | Piperazine Source | Solvent | Base | Temp / Time | Yield (%) | Byproduct Profile |

| 1 | Piperazine (1.1 eq) | EtOH | K₂CO₃ | 80 °C / 12 h | 35% | High bis-alkylation |

| 2 | Piperazine (10.0 eq) | Neat | None | 130 °C / 4 h | 68% | Trace bis-alkylation |

| 3 | 1-Boc-Piperazine (1.2 eq) | DMF | K₂CO₃ | 100 °C / 12 h | 82% | Clean, no bis-alkylation |

| 4 | 1-Boc-Piperazine (1.2 eq) | NMP | DIPEA | 150 °C / 45 min (MW) | 94% | Optimal Conditions |

Experimental Protocols

The following workflow outlines the optimized, microwave-assisted synthesis using 1-Boc-piperazine (Table 1, Entry 4), followed by deprotection.

Step-by-step workflow for the microwave-assisted SNAr synthesis and subsequent Boc-deprotection.

Protocol A: Microwave-Assisted Synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

-

Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 mmol, 163.6 mg) and 1-Boc-piperazine (1.2 mmol, 223.5 mg).

-

Solvent & Base: Add anhydrous NMP (3.0 mL) followed by DIPEA (2.0 mmol, 348 µL).

-

Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 150 °C for 45 minutes with continuous stirring.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer with distilled water (3 × 10 mL) to remove NMP, followed by brine (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the Boc-protected intermediate as a pale yellow solid.

Protocol B: Boc-Deprotection to Yield 2-(Piperazin-1-yl)quinoline

-

Acidic Cleavage: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM, 5.0 mL). Cool to 0 °C in an ice bath.

-

TFA Addition: Dropwise, add Trifluoroacetic acid (TFA, 2.0 mL). Remove the ice bath and stir at room temperature for 2 hours.

-

Concentration: Evaporate the volatiles under a stream of nitrogen or via rotary evaporation.

-

Neutralization: Dissolve the crude residue in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) until the aqueous layer pH is >8.

-

Final Isolation: Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure 2-(piperazin-1-yl)quinoline free base.

Analytical Characterization

To ensure the integrity of the synthesized compound, validate the product against the following expected analytical parameters[3],[2].

Table 2: Expected Analytical Data for 2-(Piperazin-1-yl)quinoline

| Analytical Method | Expected Signals / Observations | Diagnostic Significance |

| LC-MS (ESI+) | m/z 214.1 [M+H]⁺ | Confirms molecular weight (Exact Mass: 213.13) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 7.20 (t, 1H), 6.95 (d, 1H) | Confirms the intact quinoline aromatic system |

| ¹H NMR (Aliphatic) | δ 3.70 (t, 4H), 3.05 (t, 4H), 1.80 (br s, 1H, -NH) | Confirms mono-substituted piperazine ring |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2 (C2 of quinoline), 46.5 (CH₂-N), 45.8 (CH₂-NH) | Downfield shift of C2 confirms N-substitution |

Troubleshooting Guide

-

Issue: High levels of unreacted 2-chloroquinoline remaining.

-

Cause: Insufficient reaction temperature or degraded base. SNAr on 2-chloroquinoline requires significant activation energy compared to 2-fluoroquinoline.

-

Solution: Increase microwave hold time or switch to a stronger base like Cs₂CO₃.

-

-

Issue: Product is contaminated with NMP after workup.

-

Cause: NMP has a high boiling point (202 °C) and partitions slightly into EtOAc.

-

Solution: Wash the organic layer with a 5% aqueous LiCl solution instead of water. LiCl highly coordinates with NMP, pulling it efficiently into the aqueous phase.

-

-

Issue: Low yield during Boc deprotection.

-

Cause: The product is highly basic and may remain protonated in the aqueous layer during the NaHCO₃ wash.

-

Solution: Ensure the aqueous phase is adjusted to pH 10-12 using 1M NaOH before extraction, and consider using a more polar extraction solvent like 10% MeOH in DCM.

-

References

-

Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. NIH PMC.[Link]

-

Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.[Link]

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar / Arkivoc.[Link]

- WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.

-

Quipazine. Wikipedia. [Link]

Sources

- 1. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quipazine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]

Application Note: Buchwald-Hartwig Amination Protocols for 8-Bromoquinoline Derivatives

[1][2][3]

Executive Summary

The amination of 8-bromoquinoline presents a unique set of challenges in palladium-catalyzed cross-coupling. Unlike the 3-, 6-, or 7-positions, the 8-position is peri-substituted relative to the quinoline nitrogen. This creates a dual-threat environment: steric hindrance impeding the approach of the amine nucleophile, and chelation-induced catalyst poisoning , where the product (an 8-aminoquinoline) acts as a bidentate ligand, sequestering the palladium and arresting the catalytic cycle.

This guide details two field-proven protocols designed to overcome these barriers. Protocol A utilizes the wide-bite-angle ligand Xantphos for robust coupling of secondary amines, while Protocol B employs the advanced precatalyst BrettPhos Pd G3 for challenging primary amines and anilines.

Mechanistic Insight & Causality[3]

To successfully aminate 8-bromoquinoline, one must understand the failure modes. Standard protocols often result in low yields due to the formation of stable, off-cycle palladium complexes.

The "Catalyst Sink" Phenomenon

In typical Buchwald-Hartwig cycles, the reductive elimination step releases the product and regenerates Pd(0). However, 8-aminoquinolines are potent chelators (resembling 8-hydroxyquinoline/oxine). If the ligand on the palladium is not sterically bulky enough to displace the product, the newly formed 8-aminoquinoline will bind irreversibly to the metal center, killing the catalyst.

Visualization: The Catalytic Cycle & The Chelation Trap

The following diagram illustrates the standard cycle versus the "Trap" pathway specific to 8-substituted quinolines.

Figure 1: The catalytic cycle highlighting the competitive "Trap" pathway where the product sequesters the catalyst.

Critical Parameter Optimization

Ligand Selection Strategy

The choice of ligand is the single most critical variable.

| Ligand | Class | Suitability for 8-Bromoquinoline | Rationale |

| Xantphos | Bisphosphine | High (Secondary Amines) | Wide bite angle (111°) accelerates reductive elimination, forcing the product off the metal before chelation occurs. |

| BrettPhos | Dialkylbiaryl | High (Primary Amines) | Extremely bulky. Prevents the quinoline nitrogen from coordinating to Pd during the resting state. |

| BINAP | Bisphosphine | Low/Medium | Often requires high temperatures; susceptible to product inhibition in this specific substrate class. |

| PPh3 | Monophosphine | Fail | Lacks the bulk to prevent chelation; leads to rapid catalyst death. |

Base & Solvent Effects

-

Base: Cs2CO3 is preferred for functional group tolerance. NaOtBu is used when reaction rates are slow, but it increases the risk of hydrodehalogenation (replacing Br with H).

-

Solvent: 1,4-Dioxane or Toluene are standard. For BrettPhos systems, t-Amyl alcohol is excellent for solubilizing the precatalyst and base.

Experimental Protocols

Protocol A: The "Workhorse" Method (Secondary Amines)

Best for: Morpholines, Piperidines, N-methylanilines.

System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ Rationale: Xantphos forms a trans-spanning chelate that destabilizes the Pd(II) intermediate, driving the difficult reductive elimination at the crowded 8-position.

Step-by-Step:

-

Charge: To an oven-dried reaction vial equipped with a stir bar, add:

-

Pd₂(dba)₃ (2.0 mol%)

-

Xantphos (4.5 mol%)

-

8-Bromoquinoline derivative (1.0 equiv, e.g., 1.0 mmol)

-

Cs₂CO₃ (2.0 equiv, dried)

-

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

-

Amine: Add the secondary amine (1.2 equiv) via syringe.

-

Heat: Place in a pre-heated block at 100 °C for 12–16 hours.

-